molecular formula C28H27F3O5 B4801806 3,3,6,6-TETRAMETHYL-9-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE

3,3,6,6-TETRAMETHYL-9-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE

Cat. No.: B4801806
M. Wt: 500.5 g/mol
InChI Key: WUKJWNWOGDVMFR-UHFFFAOYSA-N
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Description

3,3,6,6-TETRAMETHYL-9-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic compound belonging to the xanthene family. Xanthenes are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-TETRAMETHYL-9-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves the condensation of benzaldehyde derivatives with dimedone under acidic or basic conditions. The reaction is often facilitated by catalysts such as p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. This method involves the use of microwave irradiation to accelerate the reaction between the starting materials .

Chemical Reactions Analysis

Types of Reactions

3,3,6,6-TETRAMETHYL-9-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

3,3,6,6-TETRAMETHYL-9-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,6,6-TETRAMETHYL-9-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,3,6,6-TETRAMETHYL-9-PHENYL-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8-DIONE
  • 9- (3-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8-DIONE
  • 9- (4-MEO-PH)-3,3,6,6-TETRA-ME-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8 (2H)-DIONE

Uniqueness

The presence of the trifluoromethoxy group and the furan ring in 3,3,6,6-TETRAMETHYL-9-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE imparts unique chemical and biological properties, distinguishing it from other similar compounds. These structural features contribute to its enhanced reactivity and potential biological activities .

Properties

IUPAC Name

3,3,6,6-tetramethyl-9-[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27F3O5/c1-26(2)11-17(32)23-21(13-26)35-22-14-27(3,4)12-18(33)24(22)25(23)20-10-9-19(34-20)15-5-7-16(8-6-15)36-28(29,30)31/h5-10,25H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKJWNWOGDVMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(O4)C5=CC=C(C=C5)OC(F)(F)F)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27F3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,6,6-TETRAMETHYL-9-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 2
Reactant of Route 2
3,3,6,6-TETRAMETHYL-9-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 3
3,3,6,6-TETRAMETHYL-9-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3,3,6,6-TETRAMETHYL-9-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 5
3,3,6,6-TETRAMETHYL-9-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 6
Reactant of Route 6
3,3,6,6-TETRAMETHYL-9-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE

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